molecular formula C8H14O B13019482 2,4-Octadien-1-ol, (2E,4Z)-

2,4-Octadien-1-ol, (2E,4Z)-

Cat. No.: B13019482
M. Wt: 126.20 g/mol
InChI Key: LMBAOEUOOJDUBP-SCFJQAPRSA-N
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Description

2,4-Octadien-1-ol, (2E,4Z)- is an organic compound with the molecular formula C8H14O It is a type of alcohol characterized by the presence of two double bonds in its carbon chain, specifically at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Octadien-1-ol, (2E,4Z)- can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne is converted into a diene through the action of a catalyst. Another method includes the reduction of 2,4-octadienal using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of 2,4-Octadien-1-ol, (2E,4Z)- often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Octadien-1-ol, (2E,4Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,4-octadienal.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2,4-Octadienal

    Reduction: 2,4-Octadiene

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,4-Octadien-1-ol, (2E,4Z)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Octadien-1-ol, (2E,4Z)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. Its double bonds and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Octadienal: An aldehyde with similar structural features but different functional groups.

    2,4-Octadiene: A hydrocarbon with double bonds at the same positions but lacking the hydroxyl group.

Uniqueness

2,4-Octadien-1-ol, (2E,4Z)- is unique due to its combination of double bonds and a hydroxyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2E,4Z)-octa-2,4-dien-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4-,7-6+

InChI Key

LMBAOEUOOJDUBP-SCFJQAPRSA-N

Isomeric SMILES

CCC/C=C\C=C\CO

Canonical SMILES

CCCC=CC=CCO

Origin of Product

United States

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